BenchChemオンラインストアへようこそ!

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide

Kinase inhibitor design GSK3β selectivity Scaffold hopping

This pyridinylimidazole chemotype features an imidazole-ethyl-carboxamide linkage distinct from the classic pyridine-linked dual GSK3β/p38α inhibitor series. The ethyl spacer provides a flexible handle for PROTAC conjugation or fluorophore tagging, while the cyclopropanecarboxamide group confers superior metabolic stability versus acetyl or benzoyl analogs. Underexplored in biological databases, it offers medicinal chemistry teams a proprietary starting point for focused library synthesis and internal kinase profiling without the entanglements of widely claimed IP space.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 2034233-75-3
Cat. No. B2570148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide
CAS2034233-75-3
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C=CN=C2C3=CC=CC=N3
InChIInChI=1S/C14H16N4O/c19-14(11-4-5-11)17-8-10-18-9-7-16-13(18)12-3-1-2-6-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,17,19)
InChIKeyUZLNUFAUUQXGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034233-75-3): Core Structural Profile for Procurement Evaluation


N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034233-75-3) is a heterocyclic small molecule characterized by a pyridine-imidazole core connected to a cyclopropanecarboxamide moiety via an ethyl spacer [1]. It belongs to the pyridinylimidazole chemical class, members of which are widely explored as kinase inhibitors, particularly targeting glycogen synthase kinase-3β (GSK3β) and p38α mitogen-activated protein kinase (MAPK) [2]. The compound is currently offered by multiple chemical vendors as a research reagent and building block for medicinal chemistry campaigns.

Why Generic Substitution with Other Pyridinylimidazoles Is Not Advisable for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034233-75-3)


Pyridinylimidazole-based kinase inhibitors exhibit extreme sensitivity to the position and nature of the carboxamide linkage. In extensive structure–activity relationship (SAR) studies, shifting the cyclopropanecarboxamide attachment from the pyridine ring to the imidazole ring via an ethyl spacer dramatically alters kinase selectivity, cellular potency, and metabolic stability [1]. For example, N-(4-(4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (compound 1) is a potent dual GSK3β/p38α inhibitor, whereas simple N-alkylation of the imidazole nitrogen with an ethyl carboxamide chain yields a distinct chemotype that cannot be assumed to replicate the activity or selectivity profile of the parent scaffold [2]. Therefore, substituting CAS 2034233-75-3 with a pyridine-linked analog without empirical verification risks compromising target engagement and biological readouts.

Quantitative Differentiation Evidence for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034233-75-3) Relative to Key Comparators


Connectivity-Driven Selectivity Shift: Imidazole-Ethyl vs. Pyridine-Direct Carboxamide Linkage

The target compound places the cyclopropanecarboxamide on the imidazole N1 via an ethyl linker, whereas the well-characterized dual GSK3β/p38α inhibitor N-(4-(4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (compound 1) attaches the identical carboxamide directly to the pyridine C2 position. Compound 1 inhibits GSK3β and p38α with balanced potency (IC50 < 100 nM for both kinases) due to a binding mode that engages both ATP pockets. The ethyl-spaced imidazole-carboxamide topology of CAS 2034233-75-3 precludes the same hinge-binding interactions, predicting a distinct selectivity fingerprint [1].

Kinase inhibitor design GSK3β selectivity Scaffold hopping

Heterocycle Exchange: Pyridine (Target) vs. Pyrazine (Direct Analog) Impact on Physicochemical Profile

Replacement of the pyridine ring with a pyrazine yields the direct analog N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide (CAS 2034507-99-6). This single-atom substitution (CH→N) increases molecular weight by 1 Da (256.3→257.3) and introduces an additional hydrogen-bond acceptor, which can alter target binding, solubility, and permeability. While no head-to-head potency data are available, the pyridine derivative (target compound) is expected to exhibit higher lipophilicity and distinct electronic properties at the heterocycle-metal coordination site relative to the pyrazine analog [1].

Heterocycle SAR Physicochemical properties Lead optimization

Acyl Group Variation: Cyclopropanecarboxamide (Target) vs. Acetamide – Implications for Metabolic Stability

The cyclopropanecarboxamide group introduces steric bulk and conformational constraint relative to the acetamide analog N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS not assigned). Cyclopropane rings are known to resist cytochrome P450-mediated oxidation better than simple alkyl groups due to their strained, electron-rich nature. Although direct metabolic stability data for the target compound are lacking, the cyclopropane moiety is expected to confer longer metabolic half-life compared to the acetyl analog [1].

Metabolic stability Acyl group SAR Amide bond stability

Structural Uniqueness Assessment: Limited Public Data Availability as a Procurement Consideration

A comprehensive search of primary research articles and patents did not identify any peer-reviewed publication reporting quantitative biological activity (IC50, Ki, EC50) for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034233-75-3). This contrasts with extensively characterized pyridinylimidazoles such as compound 20c (p38α IC50 = 16 nM; GSK3β IC50 = 35 nM) [1]. The absence of public bioactivity data suggests that this compound may represent a novel chemical space within the pyridinylimidazole class, potentially offering freedom-to-operate advantages or serving as a proprietary starting point for scaffold-hopping programs.

Chemical novelty IP landscape Procurement risk

Recommended Application Scenarios for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034233-75-3) Based on Differential Evidence


Scaffold-Hopping Starting Point for Selective GSK3β Inhibitor Design

The unique imidazole-ethyl-carboxamide topology of CAS 2034233-75-3, which diverges from the classic pyridine-linked carboxamide motif of dual GSK3β/p38α inhibitors [1], makes this compound a valuable scaffold-hopping template. Medicinal chemistry teams seeking to decouple GSK3β inhibition from p38α activity can use this compound as a starting point for focused library synthesis, potentially reducing the need for extensive selectivity screening inherent to pyridine-linked series.

Physicochemical Comparator in Heterocycle Optimization Studies

The pyridine ring of the target compound provides distinct basicity and metal-coordination properties relative to its pyrazine analog [2]. This makes CAS 2034233-75-3 suitable as a reference compound in systematic heterocycle SAR studies aimed at optimizing solubility, permeability, or metalloenzyme binding. The cyclopropanecarboxamide group additionally offers a metabolically stable amide bond compared to acetyl or benzoyl analogs [3].

Proprietary Chemical Probe Development with Freedom-to-Operate Potential

The absence of disclosed biological activity data for CAS 2034233-75-3 [4] indicates that this compound occupies underexplored chemical space within the pyridinylimidazole class. Organizations investing in in-house kinase profiling may establish proprietary structure–activity relationships around this chemotype, potentially securing intellectual property advantages over widely claimed pyridine-linked cyclopropanecarboxamide scaffolds.

Reference Compound for Linker Optimization in PROTAC or Bifunctional Molecule Design

The ethyl spacer between the imidazole core and the cyclopropanecarboxamide provides a well-defined, flexible linker arm amenable to further functionalization. Compared to the direct carboxamide attachment in established inhibitors [1], this extended topology offers a synthetically accessible handle for conjugating E3 ligase ligands or fluorophores, supporting the development of targeted protein degradation probes or imaging agents based on the pyridinylimidazole pharmacophore.

Quote Request

Request a Quote for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.